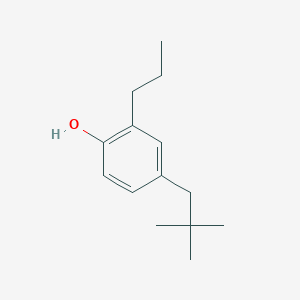
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, a cyclopropylmethoxy group, and a carboxylic acid group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine intermediate in the presence of a palladium catalyst.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through an alkylation reaction using a suitable alkylating agent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has shown similar biological activities.
2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester: This compound also contains a 4-chlorophenyl group and has been studied for its potential biological activities.
Uniqueness
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group and the pyridazine ring, which confer distinct chemical and biological properties
属性
分子式 |
C15H13ClN2O3 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)12-7-13(15(19)20)17-18-14(12)21-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,19,20) |
InChI 键 |
HYVFVXTYPHLRAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=NN=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(4-methoxypyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B8624462.png)
![1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine](/img/structure/B8624463.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8624475.png)
![[4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone](/img/structure/B8624485.png)







